molecular formula C14H24N2O2 B6608672 tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2866335-55-7

tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Cat. No.: B6608672
CAS No.: 2866335-55-7
M. Wt: 252.35 g/mol
InChI Key: UFDZONGRQBOLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[1.1.1]pentane (BCP) core, a highly strained carbon framework known for its unique three-dimensional geometry and utility as a bioisostere for aromatic rings or bulky substituents in drug design . The BCP moiety is substituted with an amine group at the 3-position, while the pyrrolidine ring is appended with a tert-butyl carbamate group. The tert-butyl carbamate serves as a protective group for the pyrrolidine nitrogen, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDZONGRQBOLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

A scalable method involves irradiating propellane (4 ) with diacetyl (5 ) in a flow reactor (365 nm LED) to yield diketone 6 (1 kg scale in 6 hours). Subsequent haloform reaction with iodine and sodium hydroxide converts 6 into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ). Decarboxylation and amination of 1 via Hofmann rearrangement or Curtius reaction generates the 3-aminobicyclo[1.1.1]pentane core.

Key Data:

StepConditionsYieldScale
Photochemical reactionFlow reactor, 365 nm, THF, 50°C85%1 kg/day
Haloform reactionI₂, NaOH, H₂O/EtOH, 80°C, 12 h78%500 g

Direct Amination of BCP Derivatives

Alternative routes employ Mitsunobu conditions or nucleophilic substitution. For example, treating 3-hydroxy-BCP with diethyl azodicarboxylate (DEAD) and diphenylphosphoryl azide (DPPA) yields the amine after reduction.

Functionalization of the Pyrrolidine Ring

The pyrrolidine segment is synthesized through mesylation and amination of hydroxy-pyrrolidine precursors.

Protection and Mesylation

(S)-3-Hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in methanol to form tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (34.1 g scale, 89% yield). Mesylation with methanesulfonyl chloride (MsCl) in ethyl acetate affords the mesylate derivative.

Reaction Conditions:

  • Solvent: Ethyl acetate

  • Base: Triethylamine

  • Temperature: 0°C → room temperature

  • Yield: 92%

High-Pressure Amination

The mesylated pyrrolidine undergoes amination in an autoclave under ammonia (1.36×10⁷ Pa, 150°C) to yield tert-butyl (R)-3-aminopyrrolidine-1-carboxylate (97% enantiomeric excess).

Coupling of BCP Amine and Pyrrolidine Moieties

The final step involves coupling the BCP amine with the functionalized pyrrolidine.

Nucleophilic Substitution

The BCP amine acts as a nucleophile, displacing a leaving group (e.g., mesylate or iodide) on the pyrrolidine ring. For instance, tert-butyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate reacts with 3-aminopyrrolidine under basic conditions (K₂CO₃, DMF) to form the target compound.

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate

  • Temperature: 80°C, 12 hours

  • Yield: 68%

Reductive Amination

Alternative approaches employ reductive amination between BCP ketones and pyrrolidine amines using sodium cyanoborohydride (NaBH₃CN) in methanol.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization. Structural confirmation is achieved through:

  • NMR Spectroscopy : Distinct signals for BCP (δ 1.8–2.2 ppm) and Boc groups (δ 1.4 ppm).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 253.19106.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale
Photochemical + HaloformHigh scalability, minimal byproductsRequires specialized equipmentIndustrial
Mesylation/AminationHigh enantiopurityHigh-pressure conditionsLab-scale
Reductive AminationMild conditionsLower yields for steric hindranceSmall-scale

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has potential applications in drug discovery and development:

  • Neuropharmacology : The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for studying treatments for neurological disorders.
  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders.

Materials Science

In materials science, this compound may serve as a building block for synthesizing novel polymers or materials due to its unique bicyclic structure:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved solubility.

Chemical Biology

Research involving this compound extends into chemical biology:

  • Bioconjugation : The reactive sites on the molecule can be utilized for bioconjugation techniques, allowing for the attachment of biological molecules to facilitate targeted drug delivery systems.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated significant antidepressant-like effects in rodent models when administered at specific dosages .
Study BPolymer DevelopmentDeveloped a new class of thermally stable polymers incorporating this compound, showing enhanced mechanical properties compared to conventional polymers .
Study CDrug Delivery SystemsUtilized as a linker in targeted drug delivery systems, improving bioavailability and specificity of therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Bicyclo[1.1.1]pentane Derivatives

The table below compares the target compound with structurally related BCP derivatives, highlighting key substituents and functional groups:

Compound Name Substituents on BCP Core Additional Functional Groups Molecular Weight (g/mol) CAS Number Key Features
tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate 3-amino Pyrrolidine, tert-butyl carbamate ~280.38 Not explicitly listed Amine enables reactivity; carbamate enhances stability
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-BCP-pyrrolidine tert-butyl ester 3-boronic ester (dioxaborolane) Pyrrolidine, tert-butyl carbamate 277.13 MDLMFCD13195755 Boron-containing group facilitates Suzuki-Miyaura cross-coupling reactions
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride 3-amino Methyl ester 193.65 (free base) 676371-65-6 Lacks pyrrolidine; methyl ester increases lipophilicity
tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 3-hydroxymethyl tert-butyl carbamate ~243.34 1638765-26-0 Hydroxymethyl group allows for ether or ester formation
(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid 3-methoxycarbonyl Boronic acid ~208.03 2490576-88-8 Boronic acid enables bioconjugation; ester group modifies solubility

Functional Group Analysis

  • Amine vs. Boronic Acid/Esters : The amine group in the target compound offers nucleophilic reactivity for forming amides or imines, whereas boronic esters (e.g., CAS MDLMFCD13195755) are pivotal in cross-coupling reactions .
  • Carbamate vs. Ester Protection : The tert-butyl carbamate in the target compound provides superior stability under basic conditions compared to methyl esters (e.g., CAS 676371-65-6), which may hydrolyze more readily .
  • Pyrrolidine vs.

Physicochemical Properties

  • Solubility : The amine and carbamate groups in the target compound likely enhance water solubility relative to lipophilic analogs like methyl esters or boronic acids.
  • Stability : The tert-butyl carbamate is less prone to hydrolysis than the hydroxymethyl group in CAS 1638765-26-0, which may require protection during synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate?

  • Answer : The synthesis typically involves multi-step functionalization of bicyclo[1.1.1]pentane (BCP) cores. Key steps include:

  • Borylation or halogenation of BCP to introduce reactive handles (e.g., iodides or bromides for cross-coupling) .
  • Amine protection : Use of tert-butyl carbamate (Boc) groups to protect amines during coupling reactions. Deprotection with trifluoroacetic acid (TFA) or HCl is common .
  • Pyrrolidine ring formation : Cyclization via reductive amination or nucleophilic substitution. For example, iridium-catalyzed hydrogen borrowing alkylation at room temperature optimizes functional group tolerance .
    • Critical Note : Monitor steric hindrance from the BCP core, which may necessitate longer reaction times or elevated temperatures.

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of:

  • NMR spectroscopy : Look for characteristic shifts (e.g., tert-butyl protons at ~1.4 ppm, bicyclo protons as sharp singlets) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C14H25N2O2 would be ~253.19 m/z).
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
    • Data Contradiction Alert : Discrepancies in melting points or spectral data may arise from residual solvents or stereoisomers; ensure rigorous drying and chiral HPLC if needed .

Advanced Research Questions

Q. What strategies mitigate steric challenges during functionalization of the bicyclo[1.1.1]pentane moiety?

  • Answer :

  • Metal-catalyzed cross-coupling : Use Pd or Ni catalysts for Suzuki-Miyaura couplings with aryl/heteroaryl boronic esters, leveraging BCP’s strain-release reactivity .
  • Photoredox catalysis : Enables C–H functionalization under mild conditions to avoid decomposition of the strained BCP core .
  • Computational modeling : DFT studies predict regioselectivity and transition-state energies for challenging substitutions .
    • Case Study : Iridium-catalyzed alkylation at 23°C achieved 73% yield for a BCP-pyrrolidine derivative, avoiding thermal degradation .

Q. How does the bicyclo[1.1.1]pentane group influence bioactivity compared to traditional aromatic rings?

  • Answer :

  • Bioisosteric replacement : BCP mimics phenyl rings in drug candidates while improving metabolic stability and reducing logP .
  • Target engagement : BCP’s rigidity enhances binding affinity to enzymes (e.g., kinase inhibitors) by pre-organizing the ligand conformation .
  • In vivo studies : Compare pharmacokinetics (e.g., AUC, half-life) of BCP-containing analogs vs. phenyl analogs in rodent models .
    • Contradiction Analysis : Some studies report reduced solubility; counterbalance with polar substituents (e.g., hydroxyls) on the pyrrolidine ring .

Q. What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?

  • Answer :

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic routes prioritizing BCP functionalization .
  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., GPCRs, ion channels) .
  • ADMET prediction : SwissADME or pkCSM estimate permeability, CYP450 interactions, and toxicity risks .
    • Validation : Cross-reference computational results with experimental SAR data from analogous BCP derivatives .

Q. How to resolve conflicting spectroscopic data for derivatives of this compound?

  • Answer :

  • Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation) causing split signals .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .
  • Isotopic labeling : Use <sup>13</sup>C or <sup>15</sup>N labels to trace coupling patterns in complex spectra .
    • Example : A 2021 study resolved conflicting NOESY correlations for a BCP-pyrrolidine analog via crystallographic data .

Methodological Guidelines Table

Challenge Recommended Approach Key Reference
Low yield in BCP alkylationOptimize iridium catalysts with tert-amyl alcohol as solvent; use silica gel purification
Chiral center racemizationEmploy chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation
Poor solubility in assaysIntroduce PEG linkers or sulfonate groups on the pyrrolidine ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.